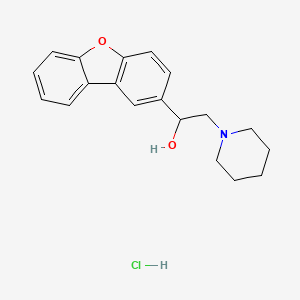
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including cyclization reactions of biphenyl derivatives.
Introduction of Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions. This step often involves the reaction of dibenzofuran with a piperidine derivative under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and other substituted piperidines.
Dibenzofuran Derivatives: Compounds such as dibenzofuran, dibenzofuran-1,4-dione, and other substituted dibenzofurans.
Uniqueness
2-(2-Piperidino-1-hydroxyethyl)dibenzofuran hydrochloride is unique due to its specific combination of the piperidine and dibenzofuran moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63980-56-3 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
1-dibenzofuran-2-yl-2-piperidin-1-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c21-17(13-20-10-4-1-5-11-20)14-8-9-19-16(12-14)15-6-2-3-7-18(15)22-19;/h2-3,6-9,12,17,21H,1,4-5,10-11,13H2;1H |
Clé InChI |
SETYMBWZHTZPAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(C2=CC3=C(C=C2)OC4=CC=CC=C43)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
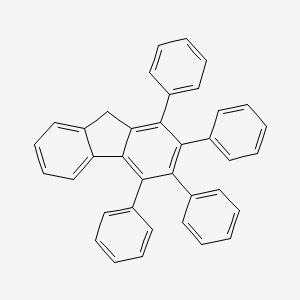
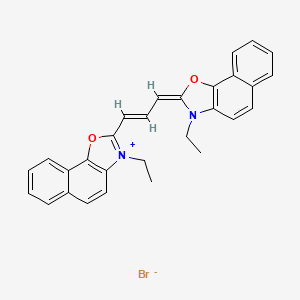
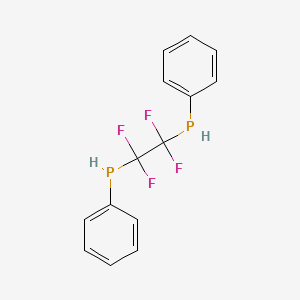
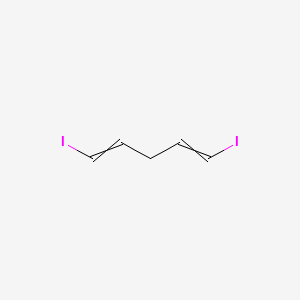
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
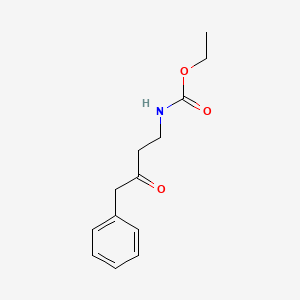
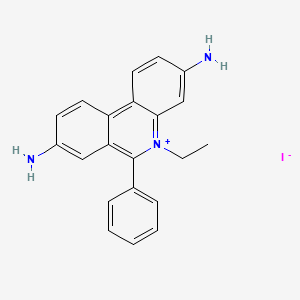
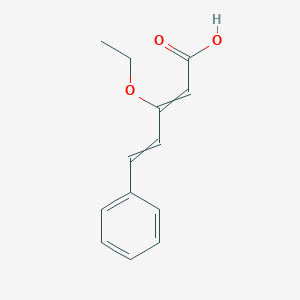
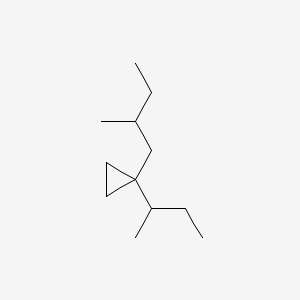
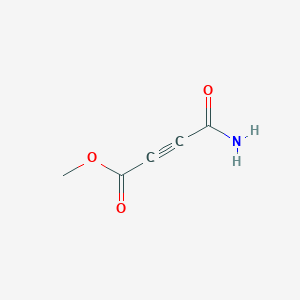
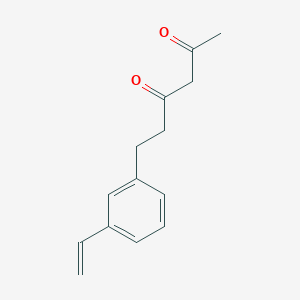
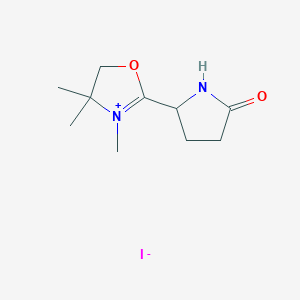
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
